molecular formula C9H9FO4S B6244414 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate CAS No. 2408963-69-7

3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate

Cat. No.: B6244414
CAS No.: 2408963-69-7
M. Wt: 232.2
InChI Key:
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Description

The compound “3,4-dihydro-2H-1-benzopyran-6-yl methanamine” is a related compound with the CAS Number: 55746-21-9 . Another related compound is “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” which is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of “6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran” is from "2H-1-Benzopyran-2-methanol, α- (chloromethyl)-6-fluoro-3,4-dihydro-" . Another example is the preparation of a new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position via palladium-mediated cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of a related compound “2H-1-Benzopyran, 3,4-dihydro-” has the formula: C9H10O and a molecular weight of 134.1751 .


Chemical Reactions Analysis

In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols. Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions. The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .


Physical and Chemical Properties Analysis

The related compound “3,4-dihydro-2H-1-benzopyran-6-yl methanamine” has a molecular weight of 163.22 and is in liquid form .

Mechanism of Action

While the mechanism of action for “3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate” is not available, some related compounds have shown high affinity for 5-HT 1A and 5-HT 7 receptors .

Safety and Hazards

The related compound “3,4-dihydro-2H-1-benzopyran-6-yl methanamine” has the following hazard statements: H302, H315, H319, H335. The precautionary statements are P261, P305+P351+P338 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate involves the conversion of a benzopyran compound to the desired product through a series of reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "sodium ethoxide", "benzaldehyde", "sodium borohydride", "sulfuric acid", "sodium fluoride" ], "Reaction": [ "Condensation of 2-hydroxyacetophenone and ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dihydro-2H-1-benzopyran", "Reduction of benzaldehyde with sodium borohydride to form benzyl alcohol", "Conversion of benzyl alcohol to benzyl fluoranesulfonate using sulfuric acid and sodium fluoride", "Reaction of 3,4-dihydro-2H-1-benzopyran with benzyl fluoranesulfonate to form 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate" ] }

CAS No.

2408963-69-7

Molecular Formula

C9H9FO4S

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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